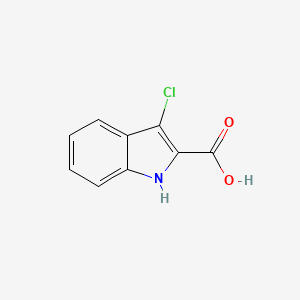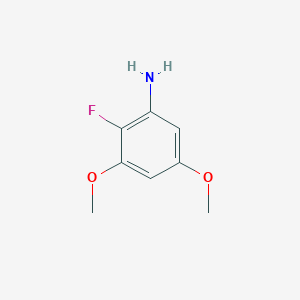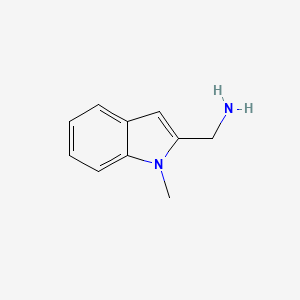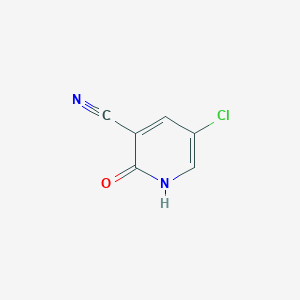
ビス(3-メトキシフェニル)メタノン
説明
“Bis(3,4-dimethoxyphenyl)methanone” is a compound with the molecular formula C17H18O5 . It’s important to note that this is not the exact compound you asked for, but it has a similar structure.
Synthesis Analysis
A related compound, “1,3-Bis[(4-methoxyphenyl)hydroxyl]benzene”, was synthesized in a one-pot preparation protocol through the addition of 4-methoxyphenylmagnesium bromide to an ether solution containing isophthalaldehyde .Molecular Structure Analysis
The molecular structure of “Bis(3,4-dimethoxyphenyl)methanone” includes a molecular formula of C17H18O5, an average mass of 302.322 Da, and a monoisotopic mass of 302.115417 Da .Physical And Chemical Properties Analysis
“Bis(3,4-dimethoxyphenyl)methanone” has a density of 1.1±0.1 g/cm3, a boiling point of 456.4±45.0 °C at 760 mmHg, and a flash point of 202.0±28.8 °C .科学的研究の応用
新規ナフトピランの合成
“ビス(3-メトキシフェニル)メタノン”は、新規ナフトピランの合成に使用されます . これらのナフトピランは、フェニルおよび4-(ナフタレン-1-イル)フェニル部分で置換されています . それらは、より速い色の退色速度とより大きな蛍光量子収率を示します .
光変色性
“ビス(3-メトキシフェニル)メタノン”を用いて合成されたナフトピランの光変色特性が調査されました . これらのナフトピランは、溶液中およびポリメチルメタクリレートフィルム中で優れた光変色性と蛍光特性を示します .
電気化学的特性
これらのナフトピランの電気化学的特性も研究されました . 芳香族置換基は、ナフトピラン誘導体の電気化学的挙動に大きな影響を与えます .
蛍光スイッチング
“ビス(3-メトキシフェニル)メタノン”は、ナフトピランを光変色性基として用いた新規蛍光スイッチングの開発に使用されてきました . 光変色特性は、ナフトピランユニットの異なる官能基によって影響を受ける可能性があります .
ストッベ縮合
“ビス(3-メトキシフェニル)メタノン”は、ストッベ縮合に付され、化合物6が得られました . この反応は、さまざまな化合物の合成に有用な方法です .
金属錯体
“ビス(3-メトキシフェニル)メタノン”は、チオセミカルバゾン由来の金属錯体の合成に使用できる可能性があります . これらの錯体は、組成において大きな潜在的な可変性を持ち、その多くは治療用途およびイメージング剤としての使用に関して十分に文書化されています .
作用機序
Target of Action
Bis(3-methoxyphenyl)methanone, like many compounds with benzophenone and indole moieties, is believed to have antimicrobial properties . The primary targets of this compound are likely to be key functional proteins in bacterial cell division . .
Mode of Action
Compounds with similar structures have been found to interact with their targets, leading to changes that inhibit bacterial growth
Biochemical Pathways
It is known that benzimidazole molecules, which have a similar structure, are effective against various strains of microorganisms . This suggests that Bis(3-methoxyphenyl)methanone may affect similar biochemical pathways, leading to its antimicrobial effects.
Result of Action
Given its potential antimicrobial properties, it is likely that the compound inhibits the growth of bacteria by interacting with key functional proteins involved in bacterial cell division .
Action Environment
It is known that the reaction of similar compounds can be slow and yield can be affected by temperature
生化学分析
Biochemical Properties
Bis(3-methoxyphenyl)methanone plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with various enzymes, including cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The interaction with cytochrome P450 enzymes suggests that Bis(3-methoxyphenyl)methanone may influence the metabolic pathways of other compounds by either inhibiting or inducing these enzymes. Additionally, Bis(3-methoxyphenyl)methanone has been shown to bind to certain proteins, potentially affecting their function and stability .
Cellular Effects
The effects of Bis(3-methoxyphenyl)methanone on cellular processes are diverse. It has been found to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS). By modulating ROS levels, Bis(3-methoxyphenyl)methanone can impact cellular metabolism and gene expression. Studies have shown that this compound can induce apoptosis in certain cancer cell lines, suggesting its potential as an anti-cancer agent. Furthermore, Bis(3-methoxyphenyl)methanone has been observed to affect the expression of genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
At the molecular level, Bis(3-methoxyphenyl)methanone exerts its effects through various mechanisms. One key mechanism is the inhibition of specific enzymes, such as cytochrome P450, which alters the metabolic pathways of other compounds. Additionally, Bis(3-methoxyphenyl)methanone can bind to DNA and RNA, potentially affecting gene expression and protein synthesis. The compound’s ability to generate reactive oxygen species also plays a crucial role in its molecular mechanism, leading to oxidative stress and subsequent cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Bis(3-methoxyphenyl)methanone have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light and heat. Long-term studies have shown that Bis(3-methoxyphenyl)methanone can have sustained effects on cellular function, particularly in terms of inducing apoptosis and altering gene expression. These effects are often dose-dependent and can vary based on the duration of exposure .
Dosage Effects in Animal Models
The effects of Bis(3-methoxyphenyl)methanone in animal models vary with different dosages. At low doses, the compound has been found to have minimal toxic effects, while higher doses can lead to significant toxicity and adverse effects. Studies have shown that there is a threshold dose above which Bis(3-methoxyphenyl)methanone induces severe oxidative stress and cellular damage. These findings highlight the importance of careful dosage regulation when using this compound in experimental settings .
Metabolic Pathways
Bis(3-methoxyphenyl)methanone is involved in several metabolic pathways, primarily those mediated by cytochrome P450 enzymes. The compound can be metabolized into various intermediates, which may further interact with other metabolic pathways. The presence of methoxy groups in Bis(3-methoxyphenyl)methanone also suggests potential interactions with methylation pathways, affecting the overall metabolic flux and metabolite levels within cells .
Transport and Distribution
Within cells and tissues, Bis(3-methoxyphenyl)methanone is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to various cellular compartments, where it can exert its biochemical effects. The distribution of Bis(3-methoxyphenyl)methanone is influenced by its lipophilicity, allowing it to accumulate in lipid-rich regions of cells .
Subcellular Localization
The subcellular localization of Bis(3-methoxyphenyl)methanone is critical for its activity and function. The compound has been found to localize primarily in the mitochondria and endoplasmic reticulum, where it can influence cellular metabolism and protein synthesis. Targeting signals and post-translational modifications play a role in directing Bis(3-methoxyphenyl)methanone to these specific compartments, ensuring its proper function within the cell .
特性
IUPAC Name |
bis(3-methoxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-17-13-7-3-5-11(9-13)15(16)12-6-4-8-14(10-12)18-2/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRMSZGRTWXOBKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)C2=CC(=CC=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00502175 | |
| Record name | Bis(3-methoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00502175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
39193-85-6 | |
| Record name | Bis(3-methoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00502175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



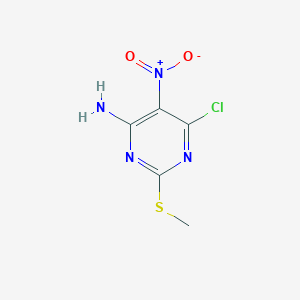

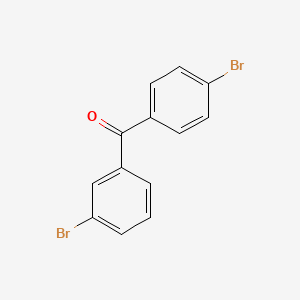
![3-Nitroimidazo[1,2-a]pyrimidine](/img/structure/B1601930.png)
